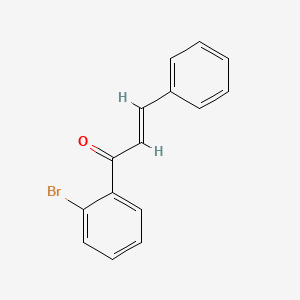
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one of the phenyl rings, which can significantly influence its chemical reactivity and properties.
準備方法
The synthesis of 1-(2-Bromophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, the reaction involves 2-bromobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
化学反応の分析
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring makes it susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Nucleophilic Addition: The α,β-unsaturated carbonyl system allows for nucleophilic addition reactions. Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl carbon.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form saturated ketones. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-(2,4-dibromophenyl)-3-phenylprop-2-en-1-one .
科学的研究の応用
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 1-(2-Bromophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and brominated aromatic compounds:
Chalcones: Similar compounds include 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one and 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. These compounds share the chalcone backbone but differ in their substituents, which can affect their reactivity and biological activity.
Brominated Aromatics: Compounds such as 2-bromoacetophenone and 2-bromobenzaldehyde are structurally related and share similar reactivity patterns due to the presence of the bromine atom.
特性
CAS番号 |
300657-41-4 |
|---|---|
分子式 |
C15H11BrO |
分子量 |
287.15 g/mol |
IUPAC名 |
(E)-1-(2-bromophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChIキー |
WXJLEXKNEAEXTI-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Br |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


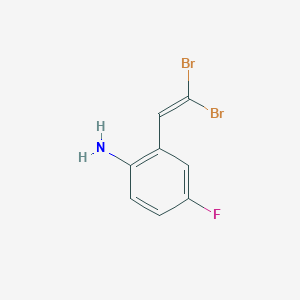
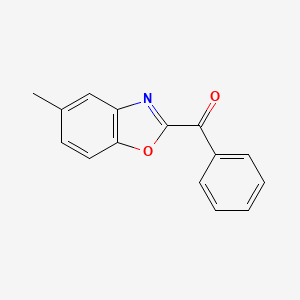
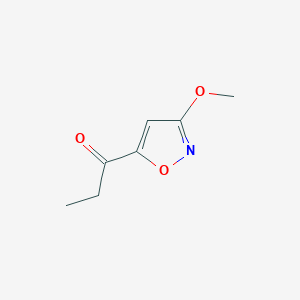

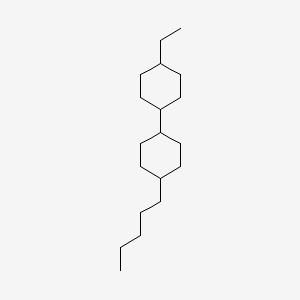


![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
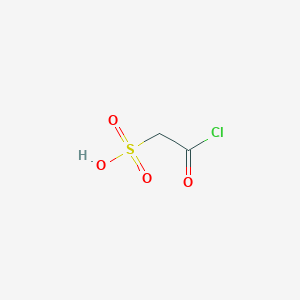
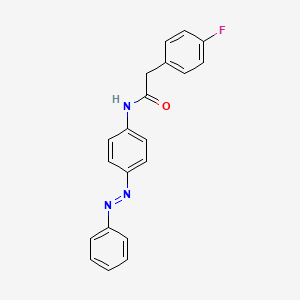
![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)
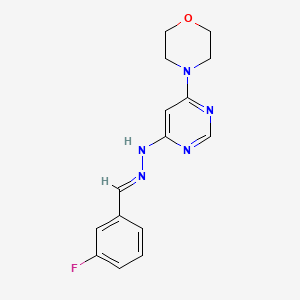
![9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)

